2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol
Description
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is a nitroaromatic alcohol derivative characterized by a 2-chloro-4-nitrophenyl substituent attached to a 2-methylpropan-1-ol backbone. Its synthesis involves base-catalyzed cyclization of 1-pivaloyl-3-(2-chloro-4-nitrophenyl) thiourea with α-bromoacetone generated in situ, as confirmed by spectroscopic analysis, elemental analysis, and single-crystal X-ray diffraction . The compound crystallizes in the triclinic space group P-1 with unit cell dimensions a = 8.7137(10) Å, b = 10.2010(14) Å, c = 10.6593(13) Å, and angles α = 62.671(9)°, β = 82.701(10)°, γ = 79.762(10)°, forming a stable lattice structure . The nitro and chloro groups on the phenyl ring contribute to its electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,6-13)8-4-3-7(12(14)15)5-9(8)11/h3-5,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZKFFZRSWHXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-chloro-4-nitrophenol with a suitable alkylating agent. One common method involves the use of 2-chloro-4-nitrophenol and 2-methylpropan-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like xylene . The reaction conditions often require heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2-Chloro-4-aminophenyl)-2-methylpropan-1-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) in the presence of a catalyst for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations:
Branching and Alcohol Position : The title compound’s 2-methylpropan-1-ol group introduces steric hindrance and a primary alcohol functionality, contrasting with the tertiary alcohol in 2-(2-Chloro-4-nitrophenyl)propan-2-ol . This difference impacts hydrogen-bonding capacity and solubility.
Functional Group Diversity : The ketone group in 2-Chloro-1-(2-(chloromethyl)-4-nitrophenyl)propan-1-one replaces the alcohol, enabling nucleophilic additions rather than oxidation or esterification reactions typical of alcohols .
Substituent Effects : The chloromethyl group in the ketone derivative enhances electrophilicity at the carbonyl carbon, whereas the nitro group in all compounds directs electrophilic substitution reactions to meta/para positions .
Physicochemical Properties
| Property | This compound | 2-(2-Chloro-4-nitrophenyl)propan-2-ol | 2-Chloro-1-(2-(chloromethyl)-4-nitrophenyl)propan-1-one |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Moderate (polar solvents) | Likely higher in non-polar solvents | Low (due to ketone and dichloro groups) |
| Reactivity | Oxidation to aldehydes, esterification | Dehydration to alkenes | Nucleophilic addition at ketone |
Notes:
- The title compound’s primary alcohol and nitro group may enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to the tertiary alcohol and ketone derivatives.
Biological Activity
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is a compound of interest due to its complex structure, which includes a chlorinated phenyl group and a nitro substituent. This compound has been studied for its potential biological activities, particularly in the fields of microbiology and pharmacology. Understanding its biological activity is crucial for exploring its applications in various scientific and industrial domains.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molar mass of approximately 229.66 g/mol. The compound features a tertiary alcohol functional group, which contributes to its reactivity and potential applications in various chemical processes.
Structural Features
| Feature | Description |
|---|---|
| Chlorine Atom | Enhances reactivity |
| Nitro Group | Potential for reduction reactions |
| Tertiary Alcohol Group | Contributes to chemical reactivity |
The primary target of this compound is the enzyme α-amylase . The compound acts as a substrate for this enzyme, suggesting that it may be metabolized within biological systems.
Mode of Action
- Interaction with α-amylase : The compound's interaction allows it to influence carbohydrate metabolism.
- Biochemical Pathways : It is involved in the 1,2,4-benzenetriol (BT) pathway , indicating potential metabolic implications in certain bacteria.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against Gram-negative bacteria. A related compound, 2-chloro-4-nitrophenol, has shown susceptibility to degradation by specific bacteria such as Cupriavidus sp. CNP-8, hinting at similar behavior for this compound.
Case Study: Interaction with Bacteria
In studies involving Cupriavidus sp., the degradation of related compounds through the BT pathway has been documented, indicating that this compound may also interact with cellular processes within these organisms.
Pharmacological Potential
The potential pharmacological applications of this compound are being explored, particularly regarding its use in drug development. Its ability to interact with specific molecular pathways opens avenues for therapeutic applications.
Research Applications
| Field | Application Description |
|---|---|
| Chemistry | Intermediate in organic synthesis |
| Biology | Investigated for antimicrobial and anticancer properties |
| Medicine | Potential use in drug development targeting molecular pathways |
| Industry | Active ingredient in pesticides or herbicides |
Chemical Reactions
The compound undergoes various chemical reactions that can modify its biological activity:
- Oxidation : Can form ketones or carboxylic acids.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : Nucleophilic substitution can occur with hydroxide ions or amines.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol, and how can reaction efficiency be optimized?
A multi-step synthesis involving Friedel-Crafts alkylation or nucleophilic substitution is commonly employed. For example, a nitro group can be introduced via nitration of a chlorinated aromatic precursor, followed by reduction and subsequent functionalization of the propanol chain. Optimization may involve adjusting reaction stoichiometry (e.g., molar ratios of nitrating agents) and temperature gradients to minimize byproducts . Catalytic hydrogenation or NaBH₄-mediated reduction (as seen in analogous amine alcohol syntheses) could improve yields in ketone-to-alcohol steps .
Q. How can the physicochemical properties (e.g., logP, melting point) of this compound be experimentally determined?
- LogP : Reverse-phase HPLC with a calibrated column (e.g., C18) and reference standards can estimate partition coefficients .
- Melting point : Differential Scanning Calorimetry (DSC) or capillary tube methods under controlled heating rates provide accurate measurements. Ensure purity via recrystallization (solvent selection based on polarity, e.g., n-hexane or ethyl acetate) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the aromatic ring and propanol chain .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis .
- X-ray crystallography : Single-crystal studies resolve stereochemical ambiguities, as demonstrated in chiral aminophenol analogs .
Q. What safety protocols are essential for handling and storing this compound?
- Storage : In airtight containers under inert gas (N₂/Ar), protected from light and humidity to prevent hydrolysis or nitro-group degradation .
- Handling : Use fume hoods, nitrile gloves, and PPE due to potential irritancy (based on structurally related chlorinated nitrophenols) .
Advanced Research Questions
Q. How does the stereochemistry of the propanol chain influence biological or catalytic activity?
Chiral centers in similar compounds (e.g., aminophenols) significantly affect asymmetric induction in catalysis or receptor binding. Enantioselective synthesis via chiral auxiliaries or kinetic resolution (e.g., enzymatic) is recommended. Absolute configuration determination requires X-ray crystallography or electronic circular dichroism (ECD) .
Q. What strategies can identify and quantify trace impurities in synthesized batches?
Q. How can process simulation tools optimize large-scale purification?
Aspen HYSYS or similar software models distillation/column chromatography parameters (e.g., pressure, reflux ratios) for separating alcohols with similar boiling points. Shortcut methods like the Fenske-Underwood-Gilliland equation provide preliminary design insights .
Q. What mechanistic insights explain competing pathways during nitration or chlorination steps?
Nitration of chlorinated aromatics may yield para/ortho isomers depending on directing effects. Computational studies (DFT) can predict regioselectivity. Experimental validation via LC-MS monitors intermediates .
Q. How does this compound interact with biological targets, and what assays validate its activity?
Structural analogs (e.g., niclosamide derivatives) exhibit antiparasitic activity via mitochondrial uncoupling. In vitro assays (e.g., cytotoxicity in helminth models) and molecular docking (PDB protein structures) can elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
